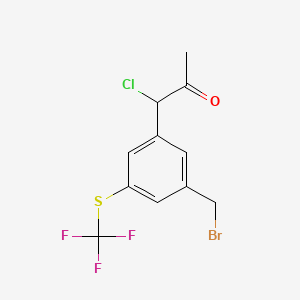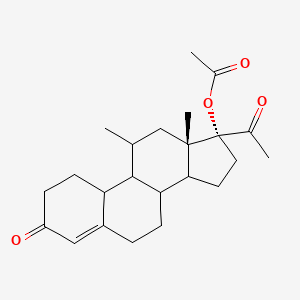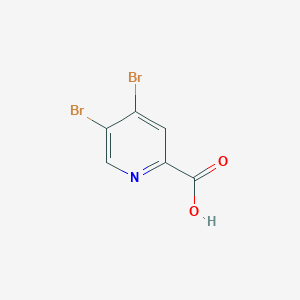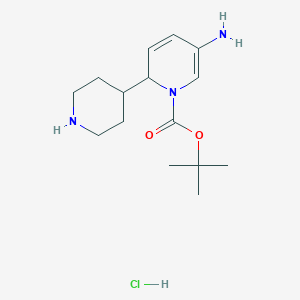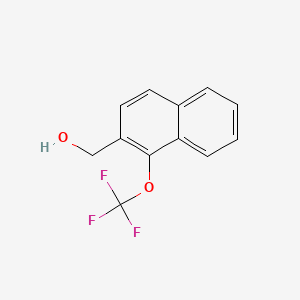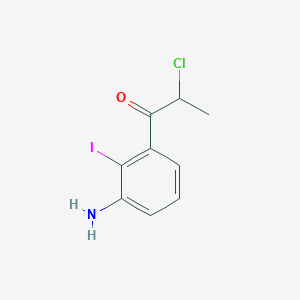
1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one is a chemical compound with the molecular formula C12H12ClF3O2 and a molecular weight of 280.67 g/mol . This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety.
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-ethyl-5-(trifluoromethoxy)benzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of various derivatives.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids .
Applications De Recherche Scientifique
1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group and the trifluoromethoxy group contribute to its reactivity and ability to form covalent bonds with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-ethyl-4-(trifluoromethoxy)phenyl)propan-2-one: Differing only in the position of the trifluoromethoxy group, this compound may exhibit different reactivity and biological activity.
1-Bromo-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one: The bromo analog may have different chemical properties and reactivity compared to the chloro compound.
1-Chloro-1-(2-methyl-5-(trifluoromethoxy)phenyl)propan-2-one: The presence of a methyl group instead of an ethyl group can influence the compound’s reactivity and biological activity.
Propriétés
Formule moléculaire |
C12H12ClF3O2 |
|---|---|
Poids moléculaire |
280.67 g/mol |
Nom IUPAC |
1-chloro-1-[2-ethyl-5-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2/c1-3-8-4-5-9(18-12(14,15)16)6-10(8)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
Clé InChI |
MNWYITUUJTWFHQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)OC(F)(F)F)C(C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


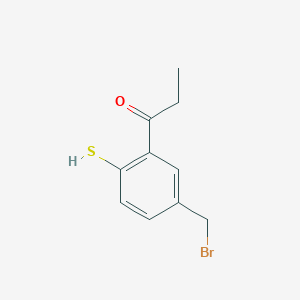

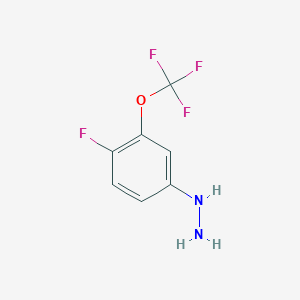


![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)

